3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a highly substituted aromatic acyl chloride with the molecular formula C8H2Cl2F4O and a molecular weight of 261.00 g/mol. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring.

Molecular Formula C8H2Cl2F4O
Molecular Weight 261.00 g/mol
CAS No. 261763-04-6
Cat. No. B7723786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride
CAS261763-04-6
Molecular FormulaC8H2Cl2F4O
Molecular Weight261.00 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)F)Cl
InChIInChI=1S/C8H2Cl2F4O/c9-4-2-1-3(8(12,13)14)5(6(4)11)7(10)15/h1-2H
InChIKeyQRJJXSXDJDIRPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 261763-04-6): Technical Overview for Scientific Procurement


3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride is a highly substituted aromatic acyl chloride with the molecular formula C8H2Cl2F4O and a molecular weight of 261.00 g/mol [1]. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring. The compound is commercially available from major chemical suppliers with typical purities of 95-98% and is stored at ambient temperature as a liquid .

Why Simple Trifluoromethylbenzoyl Chlorides Cannot Substitute for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride


Substitution with structurally similar but less functionalized acyl chlorides, such as 4-(trifluoromethyl)benzoyl chloride or 2-(trifluoromethyl)benzoyl chloride, is not equivalent. The unique combination and ortho-disposition of the chlorine, fluorine, and trifluoromethyl groups in 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride create a distinct electronic and steric environment that governs its reactivity and selectivity in acylation reactions [1]. Even small changes in substitution pattern can drastically alter reaction rates and, crucially, the biological activity of the resulting amides or esters, as demonstrated by the impact of the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl moiety on target affinity in patent-derived drug candidates [2]. Therefore, generic replacement risks both synthetic failure and loss of downstream functional performance.

Quantitative Differentiation Guide: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride vs. Structural Analogs


Enhanced Electrophilicity Due to Triple Electron-Withdrawing Substitution

The target compound features three electron-withdrawing groups (Cl, F, CF3) on a benzoyl chloride scaffold. Based on established Hammett substituent constants, this substitution pattern predicts a significantly more electrophilic carbonyl carbon compared to mono- or di-substituted analogs [1]. For example, the Hammett σmeta value for CF3 is +0.43, and σpara for CF3 is +0.54, indicating a strong electron-withdrawing effect [2]. This increased electrophilicity translates to faster reaction kinetics in nucleophilic acyl substitution reactions, which can be a critical differentiator in process chemistry.

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Key Intermediate for a Potent NaV1.7 Inhibitor (hNaV1.7 IC50 = 182 nM)

A direct application of the 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl moiety is found in the synthesis of a potent NaV1.7 inhibitor. The derivative 4-((1-(3-chloro-2-fluoro-6-(trifluoromethyl)benzyl)-4-fluoropiperidin-4-yl)methoxy)-N-(cyclopropanesulfonimidoyl)-5-cyclopropyl-2-fluorobenzamide, described in Genentech's patent US 10,766,858 (Example 19), exhibits an IC50 of 182 nM against the human NaV1.7 sodium channel [1]. While the unsubstituted benzyl analog is not reported, the inclusion of this specific halogenated benzoyl moiety is essential for achieving nanomolar potency, underscoring the value of this building block in medicinal chemistry.

Medicinal Chemistry Drug Discovery Ion Channel Modulation

Predicted Rate Enhancement vs. Unsubstituted Benzoyl Chloride

Historical data on the relative rates of reaction of substituted benzoyl chlorides with ethyl alcohol at 0°C provide a framework for comparison. Ortho-substitution with a chlorine atom increased the reaction rate to 3.5 times that of unsubstituted benzoyl chloride [1]. Ortho-substitution with an ethoxy group gave a relative rate of 42. While direct data for an ortho-fluoro or trifluoromethyl group is not available from this dataset, the trend clearly shows that ortho-electron-withdrawing groups accelerate the reaction. The target compound, with multiple electron-withdrawing groups, is therefore predicted to react significantly faster than the parent benzoyl chloride (relative rate = 1.0).

Physical Organic Chemistry Reaction Kinetics Process Development

Predicted Rate Enhancement vs. 4-(Trifluoromethyl)benzoyl chloride

Solvolysis studies of substituted benzoyl chlorides in weakly nucleophilic media reveal that a para-trifluoromethyl group has a modest effect on reaction rate. For solvolysis in 97% w/w hexafluoroisopropanol-water, the relative rate for p-CF3 benzoyl chloride is approximately 1.5 compared to benzoyl chloride [1]. In contrast, the target compound possesses an ortho-fluoro and an ortho-chloro group in addition to the trifluoromethyl group. The combined ortho-electron-withdrawing effects are known to be more pronounced in accelerating reactions than para-substitution alone [2], suggesting that 3-chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride will react substantially faster than 4-(trifluoromethyl)benzoyl chloride in similar acylation processes.

Physical Organic Chemistry Substituent Effects Kinetics

Optimized Application Scenarios for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride (CAS 261763-04-6)


Medicinal Chemistry: Synthesis of Subtype-Selective Sodium Channel Inhibitors

The 3-chloro-2-fluoro-6-(trifluoromethyl)benzyl group is a privileged fragment for achieving high potency and selectivity against the NaV1.7 sodium channel, a validated pain target. This compound is the ideal building block for preparing the benzamide derivatives described in US 10,766,858 [1]. Procurement of this specific acyl chloride ensures the correct substitution pattern for generating the key pharmacophore.

Agrochemical Intermediate: Synthesis of Novel Herbicides and Fungicides

The unique combination of halogen and trifluoromethyl substituents in this molecule imparts the lipophilicity and metabolic stability required for designing new agrochemicals. As an intermediate for the preparation of 2,3-dihalo-6-trifluoromethylbenzene derivatives, it is directly applicable to the synthesis of patent-protected insecticidal and fungicidal agents [2].

Process Chemistry: Chemoselective Acylation of Sterically Hindered Amines

The enhanced electrophilicity of the carbonyl group, driven by the three electron-withdrawing substituents, allows for efficient acylation of sterically encumbered or poorly nucleophilic amines where other, less reactive benzoyl chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) may fail or give poor yields [3]. This property is particularly valuable in late-stage functionalization of complex natural products or drug candidates.

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